![molecular formula C16H19NO B2397478 N-[cyclopentyl(phenyl)methyl]but-2-ynamide CAS No. 2094498-77-6](/img/structure/B2397478.png)
N-[cyclopentyl(phenyl)methyl]but-2-ynamide
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Overview
Description
N-[cyclopentyl(phenyl)methyl]but-2-ynamide, also known as CP-945,598, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-945,598 has shown promising results in various studies and has the potential to be used as a therapeutic agent for several medical conditions.
Mechanism of Action
N-[cyclopentyl(phenyl)methyl]but-2-ynamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. CB1 receptor activation leads to the release of neurotransmitters such as dopamine, which produces the rewarding effects of drugs of abuse. N-[cyclopentyl(phenyl)methyl]but-2-ynamide blocks the CB1 receptor, thereby reducing the release of dopamine and reducing the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
N-[cyclopentyl(phenyl)methyl]but-2-ynamide has been found to have several biochemical and physiological effects. It reduces food intake and body weight, improves glucose tolerance and insulin sensitivity, and reduces the rewarding effects of drugs of abuse. N-[cyclopentyl(phenyl)methyl]but-2-ynamide has also been found to reduce inflammation and oxidative stress, which are implicated in several medical conditions.
Advantages and Limitations for Lab Experiments
N-[cyclopentyl(phenyl)methyl]but-2-ynamide has several advantages for lab experiments. It is a potent and selective antagonist of the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. N-[cyclopentyl(phenyl)methyl]but-2-ynamide is also easily synthesized and can be obtained in large quantities. However, N-[cyclopentyl(phenyl)methyl]but-2-ynamide has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. N-[cyclopentyl(phenyl)methyl]but-2-ynamide also has a short half-life, which requires frequent dosing.
Future Directions
There are several future directions for the research on N-[cyclopentyl(phenyl)methyl]but-2-ynamide. One potential application is in the treatment of drug addiction. N-[cyclopentyl(phenyl)methyl]but-2-ynamide has been shown to reduce the rewarding effects of drugs of abuse and may be useful in the treatment of addiction. Another potential application is in the treatment of obesity and diabetes. N-[cyclopentyl(phenyl)methyl]but-2-ynamide has been found to reduce food intake and improve glucose tolerance, and may be useful in the treatment of these conditions. Further research is needed to fully understand the potential therapeutic applications of N-[cyclopentyl(phenyl)methyl]but-2-ynamide.
Synthesis Methods
The synthesis of N-[cyclopentyl(phenyl)methyl]but-2-ynamide involves several steps. The first step is the preparation of 1-bromo-3-phenylpropane by reacting 1-phenylpropane-1,3-dione with phosphorus tribromide. This is followed by the reaction of 1-bromo-3-phenylpropane with cyclopentylacetylene in the presence of a palladium catalyst to obtain N-[cyclopentyl(phenyl)methyl]prop-2-ynamide. Finally, N-[cyclopentyl(phenyl)methyl]prop-2-ynamide is converted to N-[cyclopentyl(phenyl)methyl]but-2-ynamide by reacting it with butyllithium and then with ethyl chloroformate.
Scientific Research Applications
N-[cyclopentyl(phenyl)methyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of obesity, diabetes, and drug addiction. In a study conducted on obese mice, N-[cyclopentyl(phenyl)methyl]but-2-ynamide was found to reduce food intake and body weight. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. N-[cyclopentyl(phenyl)methyl]but-2-ynamide has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, and may be useful in the treatment of drug addiction.
properties
IUPAC Name |
N-[cyclopentyl(phenyl)methyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-8-15(18)17-16(14-11-6-7-12-14)13-9-4-3-5-10-13/h3-5,9-10,14,16H,6-7,11-12H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRAVZBKXWRTSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1CCCC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyclopentyl(phenyl)methyl]but-2-ynamide |
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